molecular formula C17H28N4O7S B10754300 Timolol Maleate CAS No. 58731-98-9

Timolol Maleate

Cat. No.: B10754300
CAS No.: 58731-98-9
M. Wt: 432.5 g/mol
InChI Key: WLRMANUAADYWEA-NWASOUNVSA-N
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Description

Timolol Maleate is a nonselective beta-adrenergic receptor blocking agent. It is widely used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. Additionally, it is used in tablet form to manage hypertension and prevent migraine headaches . The chemical name for this compound is (S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol maleate (1:1) salt .

Preparation Methods

Timolol Maleate can be synthesized through various methods. One common method involves the reaction of Timolol base with maleic acid to form the maleate salt. The synthetic route typically involves the following steps:

Industrial production methods often involve high-pressure homogenization and the use of surfactants to enhance the stability and bioavailability of the compound .

Chemical Reactions Analysis

Timolol Maleate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and bases like sodium hydroxide. The major products formed from these reactions include hydroxy metabolites and various degradation products .

Mechanism of Action

Timolol Maleate exerts its effects by blocking both beta-1 and beta-2 adrenergic receptors. This action reduces the formation of aqueous humor in the eye, thereby lowering intraocular pressure. In the cardiovascular system, it decreases heart rate and cardiac output, leading to a reduction in blood pressure . The molecular targets involved include beta-adrenergic receptors in the heart, vascular smooth muscle, and ciliary body of the eye .

Comparison with Similar Compounds

Timolol Maleate is often compared with other beta-adrenergic blockers such as:

This compound is unique in its dual application for both ocular and systemic conditions, making it a versatile therapeutic agent .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMANUAADYWEA-NWASOUNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33305-95-2, 26839-75-8 (Parent)
Record name 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (2:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33305-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol maleate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047504
Record name Timolol maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60469-65-0, 26921-17-5
Record name 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60469-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26921-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol maleate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimatoprost mixture with timolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timolol maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMOLOL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Y54F701R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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